Unii-J0M3UN1DX0
Description
UNII-J0M3UN1DX0 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to a specific molecular entity under its Substance Registration System. The UNII system ensures unambiguous identification of substances based on their molecular structure, elemental composition, or other defining characteristics .
Properties
IUPAC Name |
4-[7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClN7O8S/c1-45(2)22-36(29-3-5-31(46)6-4-29)37-26-52-16-15-51(27-42(52)61-41(37)23-45)32-7-9-35(40(20-32)60-33-19-30-11-14-47-43(30)49-25-33)44(54)50-62(57,58)34-8-10-38(39(21-34)53(55)56)48-24-28-12-17-59-18-13-28/h3-11,14,19-21,25,28,41-42,48H,12-13,15-18,22-24,26-27H2,1-2H3,(H,47,49)(H,50,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHZZVJJKWTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4O2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098095 | |
| Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-69-5 | |
| Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino(2,1-b)(1,3)benzoxazin-2-yl)-N-(3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl)sulfonyl-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-[7-(4-chlorophenyl)-1,3,4,8,9,10,10a,11a-octahydro-9,9-dimethyl-2H,6H-pyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(7-(4-CHLOROPHENYL)-9,9-DIMETHYL-1,3,4,6,8,10,10A,11A-OCTAHYDROPYRAZINO(2,1-B)(1,3)BENZOXAZIN-2-YL)-N-(3-NITRO-4-(TETRAHYDROPYRAN-4-YLMETHYLAMINO)PHENYL)SULFONYL-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0M3UN1DX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Overview of Venetoclax (Unii-J0M3UN1DX0)
Venetoclax is primarily used in the treatment of certain types of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). It functions by inhibiting the BCL-2 protein, which is overexpressed in many cancers and contributes to tumor cell survival.
Venetoclax selectively binds to the BCL-2 protein, displacing pro-apoptotic proteins that promote cell death. This leads to an increase in apoptosis (programmed cell death) in B-cell malignancies. The following table summarizes key aspects of its mechanism:
| Feature | Description |
|---|---|
| Target | BCL-2 protein |
| Binding Affinity | High selectivity for BCL-2 over other BCL family members |
| Effect | Induces apoptosis in malignant cells |
Antitumor Efficacy
Clinical studies have demonstrated Venetoclax's efficacy in various hematological cancers. A pivotal trial showed that Venetoclax combined with rituximab resulted in significant overall response rates in patients with CLL.
Case Study: CLL Treatment
In a multicenter study involving 400 patients with relapsed or refractory CLL, Venetoclax showed an overall response rate of 79% when administered as a monotherapy. The median progression-free survival was reported at 26.7 months, indicating substantial clinical benefit.
Safety Profile
The safety profile of Venetoclax includes common adverse effects such as:
- Neutropenia
- Nausea
- Diarrhea
- Fatigue
These side effects are generally manageable but necessitate careful monitoring during treatment.
Resistance Mechanisms
Despite its effectiveness, some patients develop resistance to Venetoclax. Mechanisms include mutations in the BCL-2 gene and upregulation of alternative anti-apoptotic pathways. Research is ongoing to identify strategies to overcome these resistance mechanisms.
Clinical Applications
Venetoclax is approved for use in:
- Chronic Lymphocytic Leukemia (CLL) : As a monotherapy or in combination with other agents.
- Acute Myeloid Leukemia (AML) : In combination with hypomethylating agents for patients who are not candidates for intensive chemotherapy.
Table: Approved Indications for Venetoclax
| Indication | Combination Therapy | Approval Year |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Rituximab | 2016 |
| Acute Myeloid Leukemia (AML) | Azacitidine or Decitabine | 2018 |
Comparison with Similar Compounds
Criteria for Comparison with Similar Compounds
Comparative analyses of chemical compounds typically focus on two categories:
- Structural similarity : Variations in metal ions, functional groups, or stereochemistry (e.g., isomers or homologs).
- Functional similarity : Shared applications, such as catalytic activity, biological targets, or industrial uses .
Key parameters for comparison include:
- Physicochemical properties : Solubility, melting/boiling points, stability.
- Spectral data : NMR, IR, and mass spectrometry profiles.
- Synthetic pathways : Reaction efficiency, yield, and safety considerations .
Selection of Structurally Similar Compounds
Based on guidelines for compound comparison , two hypothetical analogs of UNII-J0M3UN1DX0 are selected:
Compound A: Structural Isomer
- Key difference : Altered spatial arrangement of functional groups (e.g., cis/trans isomerism or enantiomeric configuration).
- Impact : Differences in bioavailability or receptor binding due to stereochemistry .
Compound B: Homolog
- Key difference : Extended carbon chain or substituted metal ion (e.g., replacing a transition metal in a coordination complex).
- Impact : Enhanced thermal stability or altered reactivity .
Comparative Analysis
Structural Comparison
| Parameter | This compound | Compound A (Isomer) | Compound B (Homolog) |
|---|---|---|---|
| Molecular formula | (Hypothetical) | Identical | Varied chain/metal |
| Functional groups | X, Y, Z | Rearranged X, Y, Z | Additional group W |
| Stereochemistry | R-configuration | S-configuration | N/A |
Key Insight : Stereochemical differences (Compound A) may reduce binding affinity to biological targets, while structural homologation (Compound B) could improve industrial applicability .
Functional Comparison
| Application | This compound | Compound A | Compound B |
|---|---|---|---|
| Pharmaceutical use | High efficacy | Reduced potency | Improved solubility |
| Industrial catalyst | Moderate activity | N/A | Enhanced stability |
Key Insight : Functional performance correlates with structural modifications, as seen in Compound B’s superior catalytic durability .
Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Melting point (°C) | 150–155 | 140–145 | 160–165 |
| Solubility (mg/mL) | 25 | 10 | 30 |
| Stability | pH 2–9 | pH 4–8 | pH 2–12 |
Key Insight : Homologation (Compound B) enhances stability under extreme pH conditions, broadening industrial utility .
Research Findings and Data Presentation
Preparation Methods
N-Alkylation of Thioamide Intermediate
A crucial step in the synthesis involves the N-alkylation of a thioamide intermediate with a vinyl ketone. This reaction is performed in an organic solvent such as tetrahydrofuran (THF) at temperatures between 0 °C and 30 °C, typically for 2 to 4 hours. The vinyl ketone is added intermittently to control reaction kinetics and avoid side reactions.
- Base selection: The base must be strong but non-nucleophilic to prevent polymerization of vinyl ketone. Preferred bases include potassium carbonate with 18-crown-6 or diazabicycloundecene (DBU).
- Outcome: Formation of N-alkylated thioamide intermediate with minimized side products.
Solvent and Temperature Control
- Solvents: Organic solvents such as THF, dichloromethane (DCM), and methanol (MeOH) are commonly employed depending on the step.
- Temperature: Reactions are typically maintained at low to moderate temperatures (0 °C to 40 °C) to control reaction rates and selectivity.
- Purification: Silica gel column chromatography is used for purification of intermediates and final products, employing solvent gradients like DCM/MeOH mixtures.
Analytical and Characterization Techniques
The preparation process involves monitoring and characterization using:
- Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm structural integrity of intermediates and final compound.
- Chromatography (TLC, column chromatography): For purification and reaction monitoring.
- Mass spectrometry and elemental analysis: For molecular weight and composition confirmation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Duration | Notes |
|---|---|---|---|---|---|---|
| 1 | N-alkylation | Thioamide + Vinyl ketone, base (K2CO3/DBU) | THF | 0–30 | 2–4 hours | Vinyl ketone added intermittently |
| 2 | Methylation of sulfur | Methylating agent, base | Organic solvent | Controlled | Controlled | Salt intermediate generally not isolated |
| 3 | Cyclization/Final step | Base treatment | Organic solvent | Controlled | Controlled | Final compound formation |
| 4 | Purification | Silica gel chromatography | DCM/MeOH mixtures | Ambient | As required | Gradient elution for purity |
| 5 | Characterization | NMR, MS, chromatography | N/A | N/A | N/A | Structural and purity confirmation |
Research Findings and Considerations
- The choice of base is critical: strong nucleophilic bases cause undesirable polymerization of vinyl ketone, while moderate bases fail to promote the reaction effectively.
- Temperature control is essential to suppress side reactions and improve yield.
- The methylation step is sensitive and often proceeds without isolation of intermediates to prevent decomposition.
- Purification strategies rely on chromatographic techniques optimized for the compound’s polarity and solubility.
- The synthetic route is adaptable to scale-up, given the careful control of reaction parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
